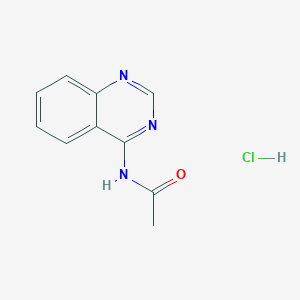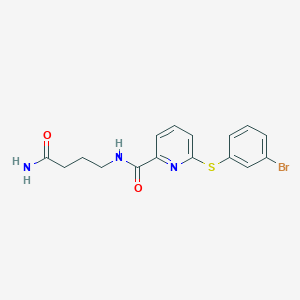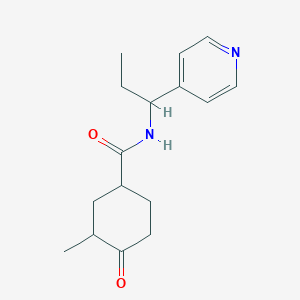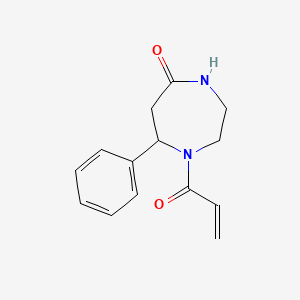
N-quinazolin-4-ylacetamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-quinazolin-4-ylacetamide;hydrochloride is a compound belonging to the quinazoline family, which is known for its diverse biological activities. Quinazolines are nitrogen-containing heterocycles that consist of a benzene ring fused with a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-quinazolin-4-ylacetamide;hydrochloride typically involves the reaction of anthranilic acid with acetic anhydride to form 2-methyl-4H-benzo[d][1,3]oxazin-4-one, which is then reacted with various amines to produce quinazoline derivatives . The reaction conditions often include refluxing in acetic acid or other suitable solvents.
Industrial Production Methods
Industrial production methods for quinazoline derivatives, including this compound, often involve large-scale synthesis using metal-catalyzed reactions, microwave-assisted reactions, and phase-transfer catalysis . These methods are designed to optimize yield and purity while minimizing environmental impact.
Chemical Reactions Analysis
Types of Reactions
N-quinazolin-4-ylacetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce quinazolinone derivatives, while reduction may yield dihydroquinazoline derivatives .
Scientific Research Applications
N-quinazolin-4-ylacetamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of various heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its potential use in the treatment of diseases such as cancer, bacterial infections, and neurological disorders.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of N-quinazolin-4-ylacetamide;hydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling and cancer progression .
Comparison with Similar Compounds
Similar Compounds
Quinazolinone: A closely related compound with similar biological activities.
4-chloroquinazoline: Another quinazoline derivative with potential anticancer properties.
2-methyl-4H-benzo[d][1,3]oxazin-4-one: An intermediate in the synthesis of various quinazoline derivatives
Uniqueness
N-quinazolin-4-ylacetamide;hydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride group, which may enhance its solubility and bioavailability compared to other quinazoline derivatives .
Properties
IUPAC Name |
N-quinazolin-4-ylacetamide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O.ClH/c1-7(14)13-10-8-4-2-3-5-9(8)11-6-12-10;/h2-6H,1H3,(H,11,12,13,14);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZXJDGKQVWEQCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=NC2=CC=CC=C21.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-(1-pyridazin-3-ylpiperidin-3-yl)spiro[1,2-dihydroindene-3,2'-cyclopropane]-1'-carboxamide](/img/structure/B6749348.png)


![N-[2-(2,4-difluorophenyl)cyclopropyl]-3-methyl-4-oxo-1,5,6,7-tetrahydroindole-2-carboxamide](/img/structure/B6749366.png)

![1-[(2-Phenylcyclopropyl)methyl]pyrrolidine-3-carboxamide](/img/structure/B6749379.png)

![3,6-dimethyl-N-[2-(triazol-1-yl)ethyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B6749396.png)
![3-(5-fluoro-2-phenyl-1H-indol-3-yl)-1-[3-(hydroxymethyl)azetidin-1-yl]propan-1-one](/img/structure/B6749404.png)
![3-[[2-(1H-1,2,4-triazol-5-yl)piperidin-1-yl]methyl]benzonitrile](/img/structure/B6749422.png)

![3-Methyl-5-[1-[4-(trifluoromethoxy)phenyl]ethylsulfonylmethyl]-1,2-oxazole](/img/structure/B6749433.png)
![2-[2-Methoxy-4-[2-(1-methylbenzimidazol-2-yl)pyrrolidine-1-carbonyl]phenoxy]acetamide](/img/structure/B6749441.png)
![6-[5-(1-Benzylpiperidin-3-yl)-1,2,4-oxadiazol-3-yl]pyrimidin-4-amine](/img/structure/B6749446.png)
